3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, an oxirane ring, and a carbonitrile group. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps. One common method starts with the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a suitable epoxide and a cyanide source under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include diols or carboxylic acids.
Reduction: Products include amines or alcohols.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents enhance its electrophilic properties, making it reactive towards nucleophiles. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine
- Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
Uniqueness
The presence of both an oxirane ring and a carbonitrile group makes it versatile for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C10H7BrFNO |
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Molecular Weight |
256.07 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7BrFNO/c1-10(9(5-13)14-10)7-4-6(11)2-3-8(7)12/h2-4,9H,1H3 |
InChI Key |
DHMGJHHDBPNTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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